What are the physicochemical properties of N-Fmoc-O-(trifluoromethyl)-L-tyrosine
What are the physicochemical properties of N-Fmoc-O-(trifluoromethyl)-L-tyrosine
Topic: Physicochemical Properties & Application Guide for N-Fmoc-O-(trifluoromethyl)-L-tyrosine Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists
Executive Summary
N-Fmoc-O-(trifluoromethyl)-L-tyrosine (CAS: 1260614-87-6) is a specialized non-canonical amino acid used in solid-phase peptide synthesis (SPPS) and medicinal chemistry.[1] Structurally, it is a tyrosine derivative where the phenolic hydroxyl proton is replaced by a trifluoromethyl group (
This modification fundamentally alters the residue's physicochemical profile: it abolishes the hydrogen bond donor capability of the tyrosine hydroxyl, significantly increases lipophilicity, and enhances metabolic stability by blocking Phase II conjugation (glucuronidation/sulfation). It serves as a critical tool for modulating peptide membrane permeability and acting as a sensitive
Physicochemical Profile
The following data aggregates experimental values and calculated descriptors essential for handling and characterization.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | N-Fmoc-O-(trifluoromethyl)-L-tyrosine |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
| CAS Number | 1260614-87-6 |
| Molecular Formula | |
| Molecular Weight | 471.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, NMP, DMSO; Sparingly soluble in DCM |
| Chirality | L-isomer (S-configuration) |
| Purity Standard | |
| Storage |
Structural & Electronic Implications
The trifluoromethoxy (
-
Electronic Effect: The
group is strongly electron-withdrawing (Hammett ), reducing electron density on the phenyl ring compared to native Tyrosine. -
Conformation: The
group prefers a conformation orthogonal to the aromatic ring, creating a distinct steric footprint. -
Lipophilicity: The Hansch
value for is , compared to for . This shift ( ) dramatically increases the hydrophobic character of the peptide surface.
Application in Solid Phase Peptide Synthesis (SPPS)[2][7][8]
Mechanistic Causality in Protocol Design
Unlike native Fmoc-Tyr(tBu)-OH, N-Fmoc-O-(trifluoromethyl)-L-tyrosine does not require acid-labile side-chain protection. The aryl-trifluoromethoxy ether linkage is chemically robust, withstanding both standard basic (piperidine) and acidic (TFA) conditions used in SPPS.
Implication: This residue eliminates the risk of side-chain alkylation (e.g., tert-butylation) during cleavage, a common artifact with standard Tyrosine. However, its high lipophilicity requires careful solvent selection to prevent aggregation on-resin.
Standard Coupling Protocol (Self-Validating)
-
Scale: 0.1 mmol
-
Resin: Rink Amide or Wang Resin
Step-by-Step Methodology:
-
Activation: Dissolve 0.3 mmol (3 eq) of N-Fmoc-O-(trifluoromethyl)-L-tyrosine in minimal DMF. Add 0.3 mmol (3 eq) of HATU (preferred for sterically demanding fluorinated residues) or HBTU.
-
Base Addition: Add 0.6 mmol (6 eq) of DIEA (Diisopropylethylamine). Critical: Pre-activate for only 30-60 seconds to minimize racemization.
-
Coupling: Transfer activated solution to the resin.[3][4] Agitate for 45–60 minutes at room temperature.
-
Validation: Perform a Kaiser Test (ninhydrin).[3]
-
Blue beads: Incomplete coupling
Double couple. -
Colorless beads: Complete coupling
Proceed.
-
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (
min).
Cleavage & Isolation
Since the side chain is unprotected, the cleavage cocktail focuses solely on resin detachment and scavenging reactive cations from other residues.
-
Cocktail: TFA / TIS /
(95:2.5:2.5).[3] -
Time: 2 hours.
-
Note: The
group is stable to neat TFA.
Visualizing the Workflow
The following diagram illustrates the decision logic for incorporating this residue, highlighting the divergence from standard Tyrosine handling.
Figure 1: Decision logic and workflow for incorporating N-Fmoc-O-(trifluoromethyl)-L-tyrosine in SPPS.
Advanced Applications & Analytical Data
NMR Spectroscopy
The trifluoromethoxy group provides a distinct singlet in
-
Utility: This signal is highly sensitive to the local electrostatic environment but lacks the complex splitting patterns of phenyl-ring fluorines, making it an excellent reporter for protein-protein interactions or conformational changes.
Metabolic Stability
In drug development, the replacement of the Tyrosine
-
Prevents Glucuronidation: The ether linkage cannot be conjugated by UDP-glucuronosyltransferases (UGTs).
-
Blocks Oxidation: The electron-withdrawing nature deactivates the ring against P450-mediated oxidation.
HPLC Characterization
Due to high lipophilicity, peptides containing this residue will exhibit increased retention times on Reverse-Phase HPLC (C18 columns) compared to their native Tyrosine counterparts.
-
Gradient Adjustment: It is recommended to increase the organic modifier (Acetonitrile) gradient slope to ensure sharp elution.
References
-
PubChem. (2025).[5] N-Fmoc-O-(trifluoromethyl)-L-tyrosine Compound Summary. National Library of Medicine. Available at: [Link]
-
Journal of Organic Chemistry. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. (Contextual reference on fluorinated Tyr properties). Available at: [Link]
Sources
- 1. N-Fmoc-O-(trifluoromethyl)-L-tyrosine 95% | CAS: 1260614-87-6 | AChemBlock [achemblock.com]
- 2. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]
